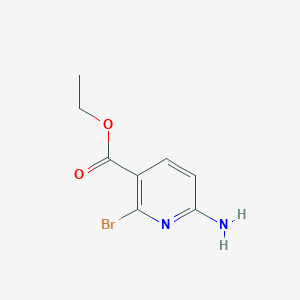

Ethyl 6-amino-2-bromonicotinate

Description

Contextualization of Substituted Pyridines and Nicotinates in Contemporary Organic Synthesis

Substituted pyridines are a cornerstone of modern organic synthesis, owing to their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous biologically active compounds. Nicotinates, which are esters or salts of nicotinic acid (pyridine-3-carboxylic acid), represent a significant subclass of pyridines. nih.gov Their derivatives are integral to the synthesis of various therapeutic agents, including those with vasodilatory and hypolipidemic properties. nih.govchemistryjournal.net The development of efficient synthetic methodologies for constructing and functionalizing pyridine and nicotinate (B505614) scaffolds remains an active area of research, driven by the continuous demand for novel molecules with tailored properties. rsc.orgnih.gov

Structural Significance of Amino and Bromo Functionalities in Nicotinate Derivatives

The presence of both an amino (-NH2) and a bromo (-Br) group on the nicotinate framework of Ethyl 6-amino-2-bromonicotinate is of paramount structural significance. The amino group, a strong electron-donating group, enhances the nucleophilicity of the pyridine ring and can also act as a handle for further functionalization, such as in the formation of amides or through diazotization reactions. researchgate.net Conversely, the bromine atom, a halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov This "push-pull" electronic arrangement, with the electron-donating amino group and the electron-withdrawing (via inductive effect) and reactive bromo group, provides a unique reactivity profile, allowing for selective and regiocontrolled modifications of the pyridine core. acs.orgnih.gov

Overview of this compound as a Versatile Synthetic Intermediate

This compound has emerged as a valuable and versatile intermediate for the synthesis of a range of more complex heterocyclic systems. Its trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure. The bromine atom at the 2-position can be readily displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group at the 6-position can be acylated, alkylated, or used to construct fused ring systems. Furthermore, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. This multi-faceted reactivity makes it a key building block for creating diverse molecular libraries for drug discovery and materials science.

While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its utility can be inferred from the reactivity of its constituent functional groups and the documented synthesis of analogous compounds. For example, the synthesis of various N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters has been achieved through the reaction of 2-bromonicotinates with amino acid esters, highlighting the reactivity of the bromo substituent. nih.gov

Current Research Landscape and Gaps in the Study of this compound

The current research landscape for substituted pyridines and nicotinates is vibrant, with a continuous stream of new synthetic methods and applications being reported. researcher.liferesearchgate.net However, a specific and in-depth investigation into the full synthetic potential of this compound appears to be a gap in the existing literature. While its role as a building block is acknowledged by its commercial availability and the known reactivity of its functional groups, there is a lack of dedicated studies exploring the breadth of its chemical transformations and its application in the synthesis of novel, well-characterized compounds.

Future research could focus on systematically exploring the reactivity of each functional group on the this compound scaffold. This would involve a detailed investigation of its participation in various cross-coupling reactions, the derivatization of its amino group, and the manipulation of its ester functionality. Such studies would not only expand the synthetic chemist's toolbox but could also lead to the discovery of new molecules with interesting biological or material properties. A thorough exploration of its reaction scope would fill the current knowledge gap and solidify its position as a truly versatile synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 6-amino-2-bromopyridine-3-carboxylate | PubChem |

| Molecular Formula | C8H9BrN2O2 | PubChem |

| Molecular Weight | 245.07 g/mol | PubChem rsc.orgnih.gov |

| CAS Number | 889950-02-1 | PubChem |

| Appearance | Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| SMILES | CCOC(=O)C1=C(C=NC(=C1)N)Br | PubChem |

| InChI | InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-11-7(10)3-5(6)9/h3-4H,2,10H2,1H3 | PubChem |

Spectroscopic Data

| Type | Data | Source |

| ¹H NMR | Not available in detail in public sources. | - |

| ¹³C NMR | Not available in detail in public sources. | - |

| Mass Spectrometry | Not available in detail in public sources. | - |

| Infrared (IR) | Not available in detail in public sources. | - |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 6-amino-2-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

GKIKNIIOCNJPPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Ethyl 6 Amino 2 Bromonicotinate

Historical and Current Approaches to Halogenated Aminonicotinates

The synthesis of halogenated aminonicotinates is built upon the foundational chemistry of pyridine (B92270) halogenation. Historically, direct electrophilic halogenation of pyridine has been challenging due to the electron-deficient nature of the aromatic ring, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions, like high temperatures, and can result in low yields and mixtures of products. youtube.com

The presence of an activating group, such as an amino group, facilitates halogenation. Aminopyridines are more susceptible to electrophilic substitution, with the regioselectivity being directed by the amino group. youtube.com Early methods often employed elemental bromine (Br₂) in various solvents. However, modern approaches frequently utilize milder and more selective brominating agents like N-bromosuccinimide (NBS) to improve control over the reaction and minimize side-product formation. researchgate.netmissouri.edu The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represents a significant advancement, allowing for the efficient formation of the C-N bond on a pre-halogenated pyridine ring under relatively mild conditions. chemspider.com Furthermore, recent research has explored novel strategies like electrochemical methods for the regioselective bromination of pyridine derivatives, offering sustainable alternatives to traditional reagents. nih.gov

Precursor Identification and Starting Material Considerations

The primary precursors are:

Ethyl 6-aminonicotinate : This precursor already contains the required amino and ester functionalities. The synthetic task is then reduced to the selective bromination of the pyridine ring at the 2-position. This starting material can be prepared via Fischer esterification from 6-aminonicotinic acid using ethanol (B145695) in the presence of an acid catalyst like thionyl chloride. prepchem.comgoogle.com

Ethyl 2-bromonicotinate : This precursor features the bromo and ester groups. The synthesis then requires the introduction of an amino group at the 6-position, typically through a nucleophilic substitution or a catalyzed amination reaction.

The stability and reactivity of these precursors are crucial considerations. Ethyl 6-aminonicotinate is an electron-rich pyridine, making it prone to electrophilic attack, while Ethyl 2-bromonicotinate is susceptible to nucleophilic substitution at the carbon bearing the bromine atom.

Direct and Stepwise Synthesis Strategies

The construction of Ethyl 6-amino-2-bromonicotinate can be accomplished through several distinct strategies, primarily categorized as either the bromination of an existing aminonicotinate or the amination of a bromonicotinate.

This is a direct approach where the bromine atom is introduced onto the aminopyridine scaffold. A common and effective method involves the electrophilic bromination of Ethyl 6-aminonicotinate. Due to the activating effect of the amino group, the reaction can proceed under relatively mild conditions. N-bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easier to handle than liquid bromine, and often provides higher selectivity. wikipedia.orgchemicalbook.com

A representative procedure involves dissolving Ethyl 6-aminonicotinate in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution. chemicalbook.com NBS is then added portion-wise, and the reaction is allowed to proceed for several hours. The amino group at the 6-position directs the incoming electrophile, but because the target is the 2-bromo isomer, this suggests a different starting material, likely Ethyl 2-aminonicotinate, is used for this specific outcome. For instance, the synthesis of Ethyl 2-amino-5-bromonicotinate proceeds by adding NBS to a solution of Ethyl 2-aminonicotinate in THF at 0 °C, followed by stirring at room temperature. chemicalbook.com A similar strategy would be applied to the corresponding isomer to achieve the desired product.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| Ethyl 2-aminonicotinate | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 0 °C to 23 °C | 18 hours | Ethyl 2-amino-5-bromonicotinate | ~100% (crude) |

This alternative stepwise strategy involves introducing the amino group onto a pre-brominated nicotinate (B505614) ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) or, more commonly in modern synthesis, through transition-metal-catalyzed cross-coupling reactions.

The direct reaction of Ethyl 2-bromonicotinate with an ammonia (B1221849) source can be challenging and may require high temperatures and pressures. A more sophisticated and milder approach is the Buchwald-Hartwig amination. chemspider.com This palladium-catalyzed cross-coupling reaction allows for the formation of aryl-nitrogen bonds. In this context, Ethyl 2-bromonicotinate would be reacted with an ammonia equivalent (like benzophenone (B1666685) imine, followed by hydrolysis) or a protected amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). This method offers excellent functional group tolerance. chemspider.com

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted nicotinates in a single synthetic operation. bohrium.comnih.gov Instead of building the molecule in a stepwise fashion, MCRs combine three or more starting materials in one pot to form the final product, incorporating most or all of the atoms from the reactants. researchgate.net

The synthesis of the nicotinate core can be achieved through various MCRs, such as those involving the condensation of β-dicarbonyl compounds, aldehydes, and an ammonia source. bohrium.com For example, a five-component reaction of ethyl acetoacetate, an aromatic aldehyde, 2-cyanothioacetamide, piperidine, and methyl iodide has been shown to produce highly substituted pyridines efficiently. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, this strategy represents a powerful, convergent approach to building the functionalized pyridine scaffold, which could then be further modified if necessary.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and waste.

For the bromination strategy (2.3.1) , key variables include:

Brominating Agent : While NBS is common, other reagents could be tested. The choice of reagent can affect selectivity and the side-product profile.

Solvent : Solvents like THF, acetonitrile, or chlorinated solvents can influence the solubility of reagents and the reaction rate. chemicalbook.com

Temperature : Low temperatures (e.g., 0 °C) are often used during reagent addition to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure completion. chemicalbook.com

Catalyst/Initiator : For radical brominations, a radical initiator like AIBN or benzoyl peroxide might be used. For electrophilic bromination, an acid catalyst can sometimes enhance the reaction rate. wikipedia.org

For the amination strategy (2.3.2) , optimization of a Buchwald-Hartwig reaction would involve:

Catalyst/Ligand System : Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, BINAP) is crucial, as the choice of ligand profoundly impacts reaction efficiency.

Base : The strength and nature of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can be the difference between a successful and a failed reaction.

Amine Source : The choice of the ammonia equivalent is important for reactivity and for ease of deprotection if a protected amine is used.

The table below summarizes key parameters that can be adjusted to optimize the synthesis.

| Synthetic Route | Parameter | Variables/Considerations | Goal |

|---|---|---|---|

| Bromination | Reagent | NBS, Br₂, Dibromoisocyanuric acid | Improve selectivity, reduce side reactions |

| Solvent | THF, CCl₄, CH₃CN, Acetic Acid | Enhance solubility, control reaction rate | |

| Temperature | -10 °C to 80 °C | Control exothermicity, drive reaction to completion | |

| Amination (Buchwald-Hartwig) | Catalyst/Ligand | Pd source (Pd(OAc)₂, etc.), Ligand (BINAP, XPhos, etc.) | Increase catalytic turnover, improve yield |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Facilitate reductive elimination, avoid catalyst decomposition | |

| Solvent | Toluene, Dioxane, DMF | Ensure solubility of all components |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally and economically sustainable processes. Key areas of focus include maximizing atom economy, minimizing waste, and using safer solvents and reagents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemrxiv.org Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

The synthesis of this compound, likely proceeding through a substitution reaction, will inherently have an atom economy of less than 100%. For example, in a Buchwald-Hartwig amination of a bromopyridine with ammonia, the byproducts would include the salt of the displaced bromide and the protonated base.

Atom Economy Calculation for a Hypothetical Amination:

Reaction: Ethyl 2,6-dibromonicotinate + NH₃ → this compound + HBr

Molecular Weight of Desired Product (C₈H₉BrN₂O₂): ~245.08 g/mol

Molecular Weight of Reactants (C₈H₇Br₂NO₂ + NH₃): ~324.96 g/mol + 17.03 g/mol = ~341.99 g/mol

% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

% Atom Economy ≈ (245.08 / 341.99) x 100 ≈ 71.7%

To minimize waste, strategies include developing high-yield reactions that reduce the formation of side products and using catalytic rather than stoichiometric reagents. Catalytic systems (e.g., copper or palladium) are used in very small amounts and can be recycled, significantly reducing waste. Transition-metal-free methods, such as base-promoted amination in water, are also excellent for waste minimization as they avoid the use of heavy metal catalysts. nih.govacs.org

A major advancement in green chemistry is the use of water as a reaction solvent. nih.govacs.org For the amination of halopyridines, water has been shown to be a highly effective solvent, sometimes superior to organic solvents, especially in base-promoted or certain palladium-catalyzed reactions. nih.govnih.gov Another green alternative is the use of solvent-free reaction conditions, where the neat reactants are mixed, often with microwave irradiation to accelerate the reaction. nih.gov

In terms of reagents, using aqueous ammonia directly as the amine source is preferable to generating it in situ or using more complex and hazardous amine equivalents. researchgate.net The choice of base is also important. While strong, hazardous bases are often used, research is ongoing to find milder and more environmentally benign alternatives. The development of catalyst systems that can operate with weaker bases like potassium carbonate (K₂CO₃) is a step in this direction. chemrxiv.org

Chemical Reactivity and Transformation Pathways of Ethyl 6 Amino 2 Bromonicotinate

Reactivity of the Pyridine (B92270) Ring System and Its Substituents

The chemical behavior of ethyl 6-amino-2-bromonicotinate is dictated by the electronic nature of its substituents and their positions on the pyridine ring. The pyridine nitrogen atom itself is electron-withdrawing, which reduces the aromaticity and electron density of the ring compared to benzene, making it more susceptible to nucleophilic attack, especially at the α (2- and 6-) and γ (4-) positions.

The substituents further modulate this reactivity:

Amino Group (-NH₂): Located at the 6-position (α to the nitrogen), the amino group is a strong electron-donating group through resonance. It increases the electron density of the ring, particularly at the ortho and para positions relative to itself (positions 3 and 5).

Bromine Atom (-Br): Positioned at the 2-position (the other α-position), the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also a weak resonance donor. Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions.

Ethyl Carboxylate Group (-COOEt): At the 3-position, the ester group is strongly electron-withdrawing through both induction and resonance, further decreasing the electron density of the pyridine ring.

This combination of substituents creates a unique electronic landscape. The electron-withdrawing ester and the pyridine nitrogen activate the ring towards nucleophilic attack, while the bromine atom provides a site for such reactions. The amino group, while donating, also influences the regioselectivity of further reactions. The compound can undergo various transformations, including substitution of the bromine atom, reactions at the amino group, and modifications of the ester.

Transformations Involving the Bromine Atom

The bromine atom at the C-2 position is the most versatile handle for synthetic transformations on the this compound scaffold. Its replacement is central to building molecular complexity from this starting material.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. wikipedia.org Unlike typical aryl halides, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgopenstax.org The subsequent departure of the bromide ion restores the aromaticity of the ring.

The presence of the electron-withdrawing pyridine nitrogen atom and the C-3 ester group significantly activates the C-2 position for SNAr reactions. libretexts.org These groups help to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org A wide range of nucleophiles can displace the bromine atom under suitable conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Ethyl 6-amino-2-hydroxynicotinate |

| Alkoxides | Sodium Methoxide (NaOMe) | Ethyl 6-amino-2-methoxynicotinate |

| Amines | Alkyl or Aryl Amines | Ethyl 6-amino-2-(substituted)aminonicotinate |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and they are extensively used to functionalize aryl halides like this compound. researchgate.net These reactions offer a broad substrate scope and mild reaction conditions. researchgate.netillinois.edu

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, the bromine atom is readily replaced by various aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This reaction is highly valued for its tolerance of a wide range of functional groups and the commercial availability and stability of many boronic acids and their esters. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | Ethyl 6-amino-2-phenylnicotinate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Ethyl 6-amino-2-(4-methoxyphenyl)nicotinate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkylamines and anilines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

For this compound, this reaction provides a direct route to 2,6-diaminopyridine (B39239) derivatives, which are important pharmacophores. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and can be tuned to accommodate different amine coupling partners. organic-chemistry.org Selective amination of a bromo-substituent in the presence of other reactive sites, such as a chloro-substituent, has been demonstrated in related systems, highlighting the precision of this methodology. nih.gov

Table 3: Typical Buchwald-Hartwig Amination Conditions

| Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Ethyl 6-amino-2-morpholinonicotinate |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | Ethyl 6-amino-2-(phenylamino)nicotinate |

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction provides a powerful method for the vinylation of this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

Table 4: Illustrative Heck Reaction Parameters

| Alkene | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | Ethyl (E)-2-(2-ethoxycarbonylvinyl)-6-aminonicotinate |

| Styrene | PdCl₂ | None (Jeffery conditions) | NaHCO₃ | DMF | Ethyl (E)-6-amino-2-styrylnicotinate |

Other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the C-2 position. For instance, the Sonogashira coupling allows for the introduction of alkyne moieties, and the Stille coupling utilizes organotin reagents. These methods further expand the synthetic utility of this compound as a precursor to diverse and complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the functionalization of the C-Br bond in this compound, introducing an alkyne moiety at the 2-position of the pyridine ring. The reaction is typically carried out under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. wikipedia.orglibretexts.org

The general reactivity trend for the halide in Sonogashira couplings is I > Br > Cl. wikipedia.org The bromo-substituent at the 2-position of the pyridine ring is sufficiently reactive for this transformation. A variety of terminal alkynes can be coupled, leading to a diverse array of 2-alkynyl-6-aminonicotinate derivatives. These products can then undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems.

A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated that a range of 2-amino-3-alkynylpyridines can be synthesized in moderate to excellent yields. researchgate.net The optimized conditions often involve a palladium catalyst such as Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a phosphine ligand like PPh₃, and a copper(I) salt (e.g., CuI) in a solvent like DMF with an amine base (e.g., Et₃N) at elevated temperatures. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 92 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 85 |

| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(OAc)₂/dppf/CuI | Cs₂CO₃ | Toluene | 110 | 78 |

This table presents representative data for analogous compounds to illustrate the reaction conditions and typical yields.

Other Metal-Catalyzed C-Br Bond Functionalizations

Beyond the Sonogashira coupling, the C-Br bond in this compound is amenable to other important palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki coupling would introduce an aryl or vinyl group at the 2-position. The reaction conditions generally involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system like toluene/water or DME. researchgate.net

The Heck reaction is a palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgnih.gov This allows for the introduction of a vinyl group at the 2-position of the pyridine ring. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃). nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org While the starting material already contains an amino group, this reaction could be used to introduce a different amino or amido substituent at the 2-position by reacting with an amine or an amide in the presence of a palladium catalyst and a strong base. However, selective reaction at the C-Br bond in the presence of the existing amino group would require careful optimization of reaction conditions. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an entry to various secondary and tertiary aminopyridines. researchgate.net

Table 2: Overview of Other Metal-Catalyzed Reactions at the C-Br Bond

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | 2-Aryl/Vinyl-6-aminonicotinate |

| Heck Reaction | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | 2-Vinyl-6-aminonicotinate |

| Buchwald-Hartwig Amination | Amine, Amide | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands | NaOtBu, K₃PO₄ | 2-(Substituted)amino-6-aminonicotinate |

This table provides a general overview of the applicability of these reactions.

Reactions of the Amino Group

The amino group at the 6-position of this compound is a key site for further functionalization. It can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and arylation, and can also be used as a handle to construct new heterocyclic rings.

Acylation and Sulfonylation Reactions

The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. organic-chemistry.org For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield ethyl 6-acetamido-2-bromonicotinate. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or THF, often with a tertiary amine base such as triethylamine (B128534) or pyridine to scavenge the generated acid.

Similarly, sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, affords the corresponding sulfonamides. beilstein-journals.org These reactions provide access to a range of N-functionalized derivatives with altered electronic and steric properties.

Alkylation and Arylation Strategies

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.

N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with an aryl halide. In this case, the amino group of this compound would act as the nucleophile. Careful control of reaction conditions would be necessary to favor N-arylation over C-Br bond reactivity.

Derivatization to Form Heterocyclic Systems (e.g., Amides, Ureas, Triazines)

The amino group serves as a valuable handle for the construction of various heterocyclic systems.

Amides: As mentioned in section 3.3.1, acylation leads to the formation of amides. These amides can be important intermediates for further transformations or as final products with specific biological activities.

Ureas: The reaction of the amino group with isocyanates provides a straightforward route to urea (B33335) derivatives. nih.govresearchgate.net For instance, reacting this compound with an alkyl or aryl isocyanate would yield the corresponding N-substituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent can be used.

Triazines: The amino group can participate in cyclization reactions to form fused or substituted triazine rings. For example, reaction with a 1,3,5-triazine (B166579) precursor bearing leaving groups (like chlorine) can lead to the formation of a substituted aminotriazine. The synthesis of 2,4,6-tri-substituted-1,3,5-triazines can be achieved by the sequential substitution of chlorides on cyanuric chloride with various nucleophiles, including amines.

Diazotization and Subsequent Transformations

The primary amino group at the 6-position can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. libretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The most common follow-up reaction is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). libretexts.org This provides a method to replace the amino group with other functionalities. For instance, diazotization of this compound followed by treatment with CuCl would yield ethyl 2-bromo-6-chloronicotinate. This transformation allows for the introduction of a different halogen at the 6-position, which can then be used in further cross-coupling reactions.

Table 3: Representative Transformations of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl Chloride | Ethyl 6-acetamido-2-bromonicotinate |

| Sulfonylation | Tosyl Chloride | Ethyl 2-bromo-6-(tosylamido)nicotinate |

| Urea Formation | Phenyl Isocyanate | Ethyl 2-bromo-6-(3-phenylureido)nicotinate |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuCl | Ethyl 2-bromo-6-chloronicotinate |

This table illustrates potential products from the functionalization of the amino group.

Reactions at the Ester Moiety

The ethyl ester group of this compound is susceptible to a variety of transformations common to carboxylic acid esters, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The conversion of the ethyl ester to the corresponding carboxylic acid (6-amino-2-bromonicotinic acid) can be achieved through hydrolysis. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during workup yields the carboxylic acid.

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl or aryl group, is also a feasible transformation. This reaction can be catalyzed by either acids or bases. In a typical acid-catalyzed transesterification, the ester is treated with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is often driven towards the product by removing the ethanol (B145695) that is formed. Base-catalyzed transesterification involves reacting the ester with an alkoxide of the desired alcohol.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 6-amino-2-bromonicotinic acid |

| Transesterification | R-OH, Acid or Base catalyst | 6-amino-2-bromonicotinate (R-ester) |

Reduction to Alcohol and Amine Derivatives

The ethyl ester of this compound can be reduced to the corresponding primary alcohol, (6-amino-2-bromopyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride addition to the intermediate aldehyde.

The formation of an amine derivative directly from the reduction of the ester is not a standard transformation. However, the resulting primary alcohol can be further converted to an amine through various synthetic routes, such as conversion to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine or azide (B81097) and subsequent reduction.

| Reaction | Reagent | Product |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | (6-amino-2-bromopyridin-3-yl)methanol |

Regioselectivity and Chemoselectivity in Complex Transformations

In reactions where multiple sites of the this compound molecule could potentially react, the principles of regioselectivity and chemoselectivity become crucial. The inherent electronic properties of the substituted pyridine ring largely govern this selectivity.

The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the bromo and ester substituents. The amino group, being an electron-donating group, partially counteracts this effect.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen are the most activated towards attack. In this compound, the bromine atom at the 2-position is highly susceptible to displacement by nucleophiles. The amino group at the 6-position further activates the ring for such substitutions.

During reactions involving organometallic reagents, such as in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is the most reactive site. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyridine ring. The ester and amino groups typically remain unaffected under these conditions, demonstrating high chemoselectivity. The choice of catalyst and reaction conditions can be fine-tuned to ensure that the desired transformation occurs without side reactions at the other functional groups. For instance, palladium catalysts are commonly employed for cross-coupling reactions, and their selectivity for C-Br bond activation over C-N or C-C(=O) bonds is well-established.

Applications of Ethyl 6 Amino 2 Bromonicotinate in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of Ethyl 6-amino-2-bromonicotinate makes it an ideal substrate for synthesizing more complex, fused heterocyclic systems. These scaffolds are often at the core of biologically active molecules and functional materials.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The 6-amino group of this compound provides a key nucleophilic site for initiating cyclization cascades to build rings fused to the pyridine core. By reacting the amino group with appropriate bifunctional reagents, a variety of important fused systems can be accessed.

For instance, condensation with reagents such as β-ketoesters or malonic acid derivatives can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.gov These structures are of significant interest in medicinal chemistry due to their association with a range of pharmacological activities. nih.govresearchgate.net The general strategy involves the initial reaction of the amino group to form an enamine or amide intermediate, followed by an intramolecular cyclization. The bromo group at the 2-position can be retained for subsequent functionalization or participate in the cyclization process itself under specific conditions.

Similarly, reactions with other synthons can yield different fused systems. The reaction of an amino-pyridine derivative with malononitrile, for example, can be used to construct naphthyridine frameworks. nih.gov The versatility of the amino group in forming various fused heterocycles is a well-established principle in the synthesis of complex nitrogen-containing ring systems. nih.govias.ac.in

Table 1: Potential Annulation Reactions for Fused Heterocycle Synthesis

| Reactant Partner | Resulting Fused Scaffold | Potential Significance |

|---|---|---|

| Urea (B33335) / Thiourea | Pyrido[2,3-d]pyrimidin-one/thione | Core for kinase inhibitors, antitumor agents nih.gov |

| Ethyl Acetoacetate | Dihydropyrido[2,3-d]pyrimidine | Versatile intermediate for further elaboration nih.gov |

| Malononitrile | Aminonaphthyridine | Precursor for biologically active alkaloids |

| Arylidene Malononitrile | Fused Isoquinoline derivatives | Scaffolds with potential antimicrobial properties nih.govekb.eg |

Beyond ring fusion, this compound is an excellent starting point for creating polyfunctionalized pyridines where each substituent is precisely installed. The orthogonal reactivity of the bromo, amino, and ester groups allows for selective transformations at each position.

The 2-bromo atom is a particularly powerful handle for diversification through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with amines introduces new amino groups.

Heck Coupling: Reaction with alkenes creates vinylated pyridines.

Simultaneously, the 6-amino group can be acylated, alkylated, or transformed into other functional groups via diazotization. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. This selective, stepwise modification enables the generation of vast libraries of structurally diverse pyridines for screening in various applications. jetir.org

Role in Medicinal Chemistry Research as a Precursor Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a desirable core structure. This compound provides a direct route to highly decorated pyridine and fused pyridine derivatives for medicinal chemistry programs.

Many biologically active heterocyclic compounds feature fused pyridine ring systems, such as pyrrolopyridines, furopyridines, and thienopyrimidines. researchgate.netias.ac.inrsc.org These scaffolds often mimic the structure of endogenous purines like adenine (B156593) and guanine, allowing them to interact with biological targets such as kinases, polymerases, and other enzymes. researchgate.net

This compound is an ideal starting material for building such complex architectures. For example, the synthesis of thieno[2,3-d]pyrimidines, which have shown promise as potent anticancer agents, often involves intermediates with amino and halo-substituents that can be cyclized. rsc.org By using the amino group to build the pyrimidine (B1678525) portion of the scaffold and the bromo group to facilitate the annulation of a thiophene (B33073) ring, researchers can access novel molecular frameworks designed to inhibit specific targets like topoisomerase I/II. rsc.org

Once an initial "hit" compound is identified from a biological screen, medicinal chemists embark on structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. This process involves the systematic synthesis and testing of analogues. The multiple reaction handles of this compound make it exceptionally well-suited for this purpose.

Starting from a core scaffold derived from this precursor, chemists can independently modify the substituents at the C2 and C6 positions. The bromo group at C2 is a key site for diversification, allowing for the introduction of a wide array of chemical groups via cross-coupling reactions. This enables a thorough exploration of the binding pocket of a biological target. The amino group at C6 offers another vector for modification, allowing for changes that can influence solubility, hydrogen bonding capacity, and metabolic stability. This strategic derivatization is crucial for transforming a preliminary hit into a viable drug candidate. umn.edu

Table 2: Hypothetical SAR Exploration Based on a Generic Core

| Position of Modification | Synthetic Transformation | Rationale for SAR |

|---|---|---|

| C2 (from bromo group) | Suzuki coupling with various arylboronic acids | Probe steric and electronic requirements of a hydrophobic pocket. |

| C2 (from bromo group) | Sonogashira coupling with different alkynes | Explore interactions with deeper, narrower regions of a binding site. |

| C6 (from amino group) | Acylation with various acid chlorides | Modify hydrogen bond donor/acceptor properties and polarity. |

| C6 (from amino group) | Reductive amination with aldehydes/ketones | Introduce diverse alkyl groups to fine-tune lipophilicity. |

| C3 (from ester group) | Hydrolysis and amide coupling | Introduce new hydrogen bonding partners and modulate solubility. |

Utility in the Preparation of Specialty Chemicals and Functional Materials

The applications of this compound extend beyond pharmaceuticals to the realm of specialty chemicals and functional materials. The highly conjugated systems that can be synthesized from this building block are of interest for their electronic and photophysical properties.

Through cross-coupling reactions at the 2-position, the pyridine core can be extended to create larger π-conjugated systems. Such molecules can function as organic dyes, fluorescent probes, or components in organic electronics. The presence of nitrogen atoms in the pyridine ring can tune the electron-accepting properties of the material, which is a critical design element for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino and ester groups provide convenient handles for attaching these chromophores to polymers or surfaces, enabling the creation of advanced functional materials. The compound also serves as a key intermediate in the broader production of specialty chemicals where a highly substituted pyridine core is required.

Development of Novel Synthetic Routes to Known Complex Molecules Utilizing this compound

The strategic functionalization of the pyridine core in this compound, characterized by the presence of an amino group, a bromo substituent, and an ethyl ester, offers a versatile platform for the construction of intricate molecular architectures. This section explores the application of this key starting material in the development of innovative and efficient synthetic pathways to complex heterocyclic systems, which are often scaffolds for biologically active molecules. The distinct reactivity of each functional group allows for a stepwise and controlled elaboration of the molecular structure, leading to the target compounds with high precision.

A notable example is the synthesis of a novel fused pyrido[2,3-b]oxazepine derivative, a tricyclic system of interest in medicinal chemistry due to its structural similarity to other pharmacologically relevant scaffolds. The synthetic strategy hinges on the sequential modification of this compound, leveraging modern cross-coupling and cyclization methodologies.

The initial step in this synthetic sequence involves a Suzuki-Miyaura cross-coupling reaction. The bromo group at the 2-position of this compound is selectively coupled with (2-methoxyphenyl)boronic acid. This reaction is pivotal as it introduces a key aryl substituent that will ultimately form part of the fused ring system. The reaction is catalyzed by a palladium complex, with a suitable base and solvent system to ensure high efficiency and yield.

Following the successful arylation, the amino group at the 6-position is acylated. This is typically achieved by reacting the product from the first step with an acylating agent such as 2-chloroacetyl chloride in the presence of a non-nucleophilic base. This step introduces a reactive handle that is essential for the subsequent intramolecular cyclization.

The penultimate step involves the formation of the central seven-membered oxazepine ring. This is accomplished through an intramolecular Williamson ether synthesis. Prior to cyclization, the methoxy (B1213986) group on the newly introduced phenyl ring is demethylated to reveal a phenolic hydroxyl group. This intermediate then undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the electrophilic carbon of the chloroacetyl moiety, leading to the formation of the fused tricyclic core.

The final stage of the synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an intramolecular amidation to form the final lactam. This step rigidifies the structure and completes the synthesis of the target pyrido[2,3-b]oxazepine derivative.

The following data tables provide a summary of the research findings for the key steps in this synthetic route.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 92 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 16 | 85 |

Table 2: Acylation of the Amino Group

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloroacetyl chloride | Pyridine | CH₂Cl₂ | 0 to rt | 4 | 88 |

| 2 | 2-Chloroacetic anhydride (B1165640) | Et₃N | THF | rt | 6 | 85 |

| 3 | 2-Chloroacetic acid, EDCI | DIPEA | DMF | rt | 12 | 82 |

Table 3: Intramolecular Williamson Ether Synthesis

| Entry | Demethylating Agent | Base for Cyclization | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | BBr₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |

| 2 | HBr | Cs₂CO₃ | DMF | 100 | 12 | 81 |

| 3 | Pyridinium HCl | NaH | THF | 65 | 24 | 72 |

This synthetic approach highlights the utility of this compound as a versatile building block in the construction of complex heterocyclic molecules. The ability to selectively functionalize each position on the pyridine ring allows for the efficient assembly of novel molecular scaffolds with potential applications in various fields of chemical research.

Computational and Theoretical Investigations of Ethyl 6 Amino 2 Bromonicotinate Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in modern chemical research for their balance of accuracy and computational cost. DFT is used to determine the electronic structure of molecules, providing a foundation for understanding their stability, properties, and reactivity. chemrxiv.orgresearchgate.netnih.gov For Ethyl 6-amino-2-bromonicotinate, DFT calculations can model its geometry, vibrational frequencies, and electronic properties with high precision.

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the identification of intermediates and, crucially, the location of transition states (TS), which represent the energy maxima along a reaction coordinate. chemrxiv.orgacs.org The calculated energy of a transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate.

Another important reaction is nucleophilic aromatic substitution (SNAr), where the bromide at the C2 position is displaced by a nucleophile. nih.govnih.govmasterorganicchemistry.com While many SNAr reactions are thought to proceed through a two-step mechanism involving a stable Meisenheimer complex, recent computational and experimental evidence suggests that some may occur via a concerted mechanism, passing through a single transition state. nih.govmasterorganicchemistry.com DFT studies on this compound could clarify which pathway is favored depending on the nucleophile and reaction conditions, by comparing the energy profiles of the stepwise and concerted routes.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways

| Reaction Type | Proposed Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Suzuki Coupling (at C2-Br) | Oxidative Addition | Pd(0) insertion into C-Br bond | 18.5 |

| SNAr (at C2-Br) with CH3O- | Stepwise (Meisenheimer Complex) | Nucleophilic attack | 25.2 |

| SNAr (at C2-Br) with CH3O- | Concerted | Single TS | 28.1 |

DFT provides a wealth of information about the electronic distribution within a molecule, which is fundamental to its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. ekb.egnih.gov

Furthermore, conceptual DFT introduces reactivity descriptors like the Fukui function, which predicts the most likely sites for electrophilic, nucleophilic, or radical attack. wikipedia.orgscm.com The condensed Fukui function calculates these values for each atom in the molecule. researchgate.netjcchems.com For this compound, this can differentiate the reactivity of the various carbon and nitrogen atoms in the ring, guiding synthetic strategies.

Table 2: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property/Descriptor | Value | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.2 eV | Indicates moderate electron-donating ability. |

| ELUMO | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Suggests good kinetic stability. |

| Condensed Fukui (f+) at C2 | 0.25 | High value suggests C2 is a primary site for nucleophilic attack. |

| Condensed Fukui (f-) at C5 | 0.18 | High value suggests C5 is a likely site for electrophilic attack. |

Molecular Modeling and Docking Studies (Focused on Synthetic Accessibility and Reactivity Prediction)

Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques to predict molecular properties. A significant area of application is the prediction of synthetic accessibility (SA). researchgate.netd-nb.info Algorithms like the synthetic accessibility score (SAscore) analyze a molecule's structure, breaking it down into fragments and penalizing for complexity (e.g., non-standard ring systems, many stereocenters). researchgate.netnih.gov For a building block like this compound, a high SAscore would suggest it is readily synthesizable from available starting materials, making it an attractive component for larger, more complex target molecules in drug discovery and materials science. Newer methods enhance these predictions by integrating information on known chemical reactions and available building blocks. d-nb.inforesearchgate.net

While "docking" studies are most famous for predicting the binding of a small molecule to a biological target like an enzyme, the underlying principles of evaluating molecular interactions can be adapted to predict reactivity. For instance, modeling the non-covalent interactions between the substrate and a catalyst can help in understanding the initial binding events that precede the chemical transformation.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The pyridine (B92270) ring in this compound presents multiple sites for potential reactions, making the prediction of regioselectivity a critical challenge. For example, in an electrophilic aromatic substitution reaction, will the electrophile add to the C3 or C5 position? Computational chemistry provides a robust framework for answering such questions. rsc.orgchemrxiv.org

By calculating the activation energies for the reaction at all possible sites, DFT can predict the most favorable pathway and thus the major regioisomer. chemrxiv.orgnih.gov For instance, the stability of the intermediate carbocation (the Wheland intermediate in electrophilic substitution) formed upon attack at different positions can be computed. The position leading to the most stable intermediate is generally the preferred site of reaction. The aryne distortion model, informed by DFT calculations, can also predict regioselectivity in reactions involving pyridyne intermediates. nih.gov

Similarly, for reactions that can produce chiral molecules, computational methods can predict stereoselectivity. In an asymmetric hydrogenation, for example, one could model the transition states for the formation of both possible enantiomers in the presence of a chiral catalyst. acs.org The difference in the calculated activation energies (ΔΔG‡) between the two diastereomeric transition states allows for a quantitative prediction of the enantiomeric excess (ee) that can be expected experimentally.

Table 3: Hypothetical Prediction of Regioselectivity for Nitration

| Position of Attack | Intermediate Stability (Relative Energy, kcal/mol) | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C3 | +5.1 | 22.4 | Minor |

| C5 | 0.0 | 19.8 | Major |

Computational Design of Novel Catalytic Systems for Enhanced Reactivity

One of the most exciting frontiers in computational chemistry is the in silico design of new catalysts. researchgate.net Instead of relying on trial-and-error in the lab, computational methods can be used to screen vast libraries of potential catalysts for a specific transformation, identifying promising candidates for synthesis and testing. thomasyoungcentre.org

For this compound, a key transformation is the cross-coupling reaction at the C-Br bond. While standard palladium catalysts are often used, their efficiency can be suboptimal for electron-deficient heterocyclic substrates like pyridines. rsc.orgsigmaaldrich.com Computational approaches can be used to design a more effective catalyst. This process might involve:

Defining a Theozyme: A theoretical model of the ideal active site for the rate-determining step (e.g., oxidative addition) is constructed.

Ligand Screening: A virtual library of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is generated.

High-Throughput Calculations: The performance of each ligand in the catalytic cycle is rapidly evaluated using DFT, focusing on the activation barrier of the key step.

Optimization: The most promising ligands are identified and can be further fine-tuned by modifying their electronic and steric properties to maximize catalytic activity and stability. researchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 6 Amino 2 Bromonicotinate

Development of Highly Efficient and Stereoselective Synthetic Pathways

The development of synthetic methods for preparing chiral pyridine (B92270) derivatives is a significant area of interest due to their prevalence in medicinal chemistry. nih.gov Future research should focus on creating highly efficient and stereoselective synthetic routes to chiral analogues of ethyl 6-amino-2-bromonicotinate.

Currently, the synthesis of chiral pyridines can be approached through methods like copper-catalyzed enantioselective alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.govresearchgate.net This methodology could be adapted to introduce chiral substituents onto the pyridine core of this compound or its precursors. Another avenue for exploration is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction. numberanalytics.com

Furthermore, the development of novel chiral nucleophilic pyridine catalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) analogues, could enable enantioselective transformations of the functional groups present in this compound. acs.org For instance, a chiral catalyst could facilitate the stereoselective acylation or alkylation of the amino group. The design of helical chiral pyridine N-oxides represents another class of catalysts that could be explored for asymmetric reactions, such as the enantioselective opening of epoxides with the amino group of the target molecule. nih.gov

Table 1: Strategies for Stereoselective Synthesis

| Approach | Description | Potential Application for this compound |

|---|---|---|

| Chiral Catalysis | Employs chiral transition metal complexes or organocatalysts to induce enantioselectivity. numberanalytics.com | Asymmetric hydrogenation of the pyridine ring, or stereoselective functionalization of the amino or ester groups. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. numberanalytics.com | Attachment of a chiral auxiliary to the amino group to direct subsequent reactions on the pyridine ring. |

| Enzyme-Catalyzed Reactions | Utilizes enzymes to perform highly stereoselective transformations. | Kinetic resolution of a racemic mixture of a derivatized form of the compound. |

Exploration of Unconventional Catalytic Systems for C-H, C-Br, and N-H Activations

The functionalization of pyridine rings through direct C-H bond activation is a rapidly developing field that offers a more atom-economical approach compared to traditional cross-coupling reactions requiring pre-functionalized substrates. rsc.orgbeilstein-journals.org For this compound, future research could explore the selective activation of the C-H bonds at the 4 and 5 positions.

Ruthenium(II) and Rhodium(III) complexes have shown promise in the C-H activation of pyridines. lucp.netnih.gov Research could focus on designing catalysts that can selectively functionalize one C-H bond over the other, guided by the directing effect of the existing substituents. The C-Br bond offers a handle for traditional cross-coupling reactions, and future work could explore novel catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, to achieve more sustainable and efficient transformations. For instance, ruthenium(II) catalysts have been used for domino C-O/C-N/C-C bond formation reactions starting from 2-bromopyridines. nih.govmdpi.com

The N-H bond of the amino group is another site for functionalization. While classic methods exist, unconventional approaches like η6-coordination catalysis with ruthenium could be explored for novel amination reactions. nih.gov This involves the temporary coordination of the pyridine ring to a metal center, activating the ring for nucleophilic attack and enabling the cleavage and formation of C-N bonds under different regiochemical paradigms.

Table 2: Potential Catalytic Systems for Functionalization

| Bond Type | Catalytic System | Potential Transformation |

|---|---|---|

| C-H | Rhodium(III) complexes | Direct arylation or alkylation at the C4 or C5 position. lucp.net |

| C-Br | Ruthenium(II) complexes | Domino reactions involving C-O, C-N, and C-C bond formation. nih.govmdpi.com |

| N-H | Ruthenium η6-Coordination Catalysis | Novel amination reactions via nucleophilic aromatic substitution. nih.gov |

Expansion of Synthetic Applications in Emerging Fields of Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov this compound is a prime candidate for the synthesis of novel bioactive molecules. Future research should focus on utilizing this building block to create libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors. acs.org The presence of three distinct functional groups allows for diverse derivatization, enabling the exploration of a large chemical space. For example, the amino group can be acylated or alkylated, the bromine can be replaced through various cross-coupling reactions, and the ester can be hydrolyzed or converted to an amide.

In the realm of materials science, functionalized pyridines are of interest for the development of organic electronics, sensors, and supramolecular assemblies. The electron-deficient nature of the pyridine ring, combined with the potential for introducing various functional groups, makes this compound a promising precursor for novel materials. acs.org The amino and bromo substituents can participate in hydrogen and halogen bonding, respectively, which are key interactions in the design of supramolecular structures. acs.orgacs.orgrsc.org Research in this area could involve synthesizing derivatives and studying their self-assembly properties and their potential applications in areas like crystal engineering and the development of functional materials. rsc.org

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. google.com The synthesis of aminopyridines and their derivatives is amenable to flow processes. Future research should aim to develop a continuous flow synthesis of this compound and its subsequent derivatization. This would enable the rapid and efficient production of a library of analogues for high-throughput screening.

Automated synthesis platforms, often combined with flow chemistry, can further accelerate the discovery process. chemrxiv.orgyoutube.com These systems can perform multiple reactions in parallel, allowing for the rapid exploration of reaction conditions and the generation of large compound libraries. acs.org Integrating the synthesis of this compound derivatives into an automated workflow would significantly enhance the efficiency of exploring its synthetic potential and applications in medicinal chemistry and materials science. acs.orgnih.gov For instance, an automated platform could be programmed to perform a series of cross-coupling reactions at the C-Br position with a diverse set of boronic acids, followed by purification and analysis.

Collaborative Research Opportunities in Chemical Synthesis and Materials Science

The multifaceted nature of the research directions outlined above necessitates a collaborative approach. Opportunities for collaboration exist between synthetic organic chemistry groups, experts in catalysis, and researchers in medicinal chemistry and materials science. uw.edukit.edu

Academic-industrial partnerships could be particularly fruitful. Pharmaceutical companies have a vested interest in novel heterocyclic scaffolds for drug discovery and often have the resources for high-throughput screening. marketresearchfuture.commetoree.com Collaboration with companies specializing in pyridine chemistry could provide access to specialized reagents and expertise. marketresearchfuture.com

In materials science, collaborations between synthetic chemists and physicists or engineers are crucial for designing and testing new materials. uw.edutandfonline.com For example, a synthetic group could prepare novel derivatives of this compound, which could then be studied by a materials science group for their electronic or self-assembly properties. International collaborations and participation in research consortia focused on chemical synthesis and materials discovery would also be beneficial for advancing the science of this versatile compound. kit.eduacs.org

Q & A

Q. What strategies resolve contradictory data on the compound’s catalytic activity in heterocyclic synthesis?

- Meta-Analysis : Systematically compare published protocols (e.g., catalyst type, temperature) using PRISMA guidelines to identify outliers .

- Sensitivity Analysis : Test variables (e.g., ligand-to-metal ratio) in controlled replicates. Use ANOVA to isolate significant factors .

Q. How does steric hindrance from the ethyl ester group influence regioselectivity in nucleophilic substitutions?

- Experimental Design : Synthesize analogs (e.g., methyl vs. ethyl esters) and compare reaction rates with nucleophiles (e.g., amines, thiols).

- Kinetic Studies : Use stopped-flow techniques to measure activation barriers. Correlate with computational steric maps (e.g., % buried volume calculations) .

Q. What are the ethical and methodological considerations in using this compound for in vitro bioactivity studies?

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to establish safe concentrations .

- Reproducibility : Adopt FAIR data principles—document solvent batches, instrument calibration, and negative controls .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.